molecular formula C11H14ClNO2 B1460418 Methyl 3-[(2-chlorobenzyl)amino]propanoate CAS No. 4020-21-7

Methyl 3-[(2-chlorobenzyl)amino]propanoate

Cat. No.: B1460418
CAS No.: 4020-21-7
M. Wt: 227.69 g/mol
InChI Key: AFYMYRCGBNJAEE-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chlorobenzyl)amino]propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of propanoic acid and contains a chlorobenzyl group attached to an amino group, which is further connected to a methyl ester group

Properties

IUPAC Name

methyl 3-[(2-chlorophenyl)methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-15-11(14)6-7-13-8-9-4-2-3-5-10(9)12/h2-5,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYMYRCGBNJAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-chlorobenzyl)amino]propanoate typically involves the reaction of 2-chlorobenzylamine with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic addition of the amine to the acrylate. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-chlorobenzyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorobenzyl group to a benzyl group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or benzyl derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[(2-chlorobenzyl)amino]propanoate is primarily investigated for its potential therapeutic applications . Research indicates that it may serve as a precursor or intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anticancer drugs. Its structure allows for modifications that can enhance biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. One study reported that related compounds demonstrated significant antiproliferative effects against HeLa cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Biological Research

In addition to its medicinal applications, this compound is utilized in biological research , particularly in studies examining its interaction with specific proteins and cellular pathways.

Proteomics Research

This compound is also employed in proteomics research to explore protein interactions and functions. Its biochemical properties make it suitable for studying complex biological systems and understanding disease mechanisms at the molecular level .

Industrial Applications

The compound is significant in the industrial sector , particularly in the synthesis of specialty chemicals. Its unique structure allows it to act as a building block for various chemical reactions.

Synthesis of Specialty Chemicals

This compound can be utilized as an intermediate in the production of other chemical compounds, including agrochemicals and fine chemicals used in various industrial applications. The ability to modify its structure through chemical reactions enhances its utility in synthetic chemistry .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential precursor for anticancer drugsSignificant antiproliferative activity against cancer cell lines (IC50 comparable to doxorubicin)
Biological ResearchStudied for protein interactions and cellular mechanismsInteracts with heat shock proteins; potential role in apoptosis modulation
Industrial ApplicationsUsed as an intermediate in the synthesis of specialty chemicalsValuable building block for agrochemicals and fine chemicals

Mechanism of Action

The mechanism of action of Methyl 3-[(2-chlorobenzyl)amino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-bromobenzyl)amino]propanoate
  • Methyl 3-[(2-fluorobenzyl)amino]propanoate
  • Methyl 3-[(2-methylbenzyl)amino]propanoate

Uniqueness

Methyl 3-[(2-chlorobenzyl)amino]propanoate is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific research and industrial applications.

Biological Activity

Methyl 3-[(2-chlorobenzyl)amino]propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound contains a chlorobenzyl group which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C11H14ClNO2
  • Molecular Weight : 229.69 g/mol
  • CAS Number : 4020-21-7

The structure of this compound includes:

  • A methyl ester group
  • An amino group connected to a chlorobenzyl moiety

This configuration is crucial for its biological activity, as it allows for interactions with various biomolecules, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or modulate receptor activities, leading to various pharmacological effects. Research indicates that the compound may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in therapeutic applications.

Antimicrobial Activity

Preliminary studies suggest that this compound has potential antimicrobial effects. The presence of the chlorobenzyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and eventual cell death. Specific studies have shown that derivatives of similar structures exhibit significant antibacterial activity against various pathogens .

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study focusing on structural analogs revealed that modifications similar to those in this compound resulted in significant inhibition of cancer cell proliferation. For instance, compounds derived from related structures demonstrated IC50 values indicating effective cytotoxicity against cancer cell lines such as HCT-116 and HeLa .

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies have shown that compounds with structural similarities to this compound can inhibit the growth of cancer cells significantly. For example, one study reported IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells, highlighting the potential of these compounds as anticancer agents .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets, including enzymes involved in cancer progression. These studies suggest that the compound can effectively bind to target sites, potentially inhibiting their activity .
  • Antioxidant Properties : Some derivatives have also shown antioxidant activity, which may contribute to their overall therapeutic potential by reducing oxidative stress in cells, a common pathway in cancer development .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerIC50 values between 0.12 mg/mL and 0.81 mg/mL against HCT-116 cells
AntioxidantReduction in oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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